7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
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Overview
Description
“7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride” is a chemical compound with the molecular weight of 226.66 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2.ClH/c1-6-3-4-12-8 (10 (13)14)5-11-9 (12)7 (6)2;/h3-5H,1-2H3, (H,13,14);1H
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the molecule.
Scientific Research Applications
Antituberculosis Activity
Research has shown that derivatives of 7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid exhibit significant antituberculosis activity. In one study, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against Mycobacterium tuberculosis, demonstrating moderate to good activity, with some compounds having minimum inhibitory concentrations as low as 12.5 μg/mL (Jadhav et al., 2016). Another study produced a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide that showed remarkable potency against multi- and extensive drug-resistant TB strains, with MIC(90) values of ≤ 1 μM, highlighting their potential as novel anti-TB agents with encouraging pharmacokinetics (Moraski et al., 2011).
Antibacterial and Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-a]pyridine derivatives extend beyond TB. Some newly synthesized compounds based on this scaffold have shown activity against a variety of bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, pointing towards a broad spectrum of antimicrobial activity. This suggests that these compounds could be explored further for the development of new antimicrobial agents (Cesur et al., 2010).
Synthesis and Evaluation for Drug Development
The versatile nature of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives makes them suitable candidates for the synthesis of various pharmaceutical compounds. Studies have focused on generating structurally diverse libraries through alkylation and ring closure reactions, highlighting the compound's role as a precursor in the synthesis of potential therapeutic agents. These synthetic pathways offer avenues for developing drugs with targeted properties, such as enhanced antibacterial or antituberculosis activity (Roman, 2013).
Mechanism of Action
While the specific mechanism of action for “7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride” is not provided in the retrieved sources, some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Safety and Hazards
Properties
IUPAC Name |
7,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-6-3-4-12-8(10(13)14)5-11-9(12)7(6)2;/h3-5H,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEIEVLWPJLOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(N2C=C1)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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